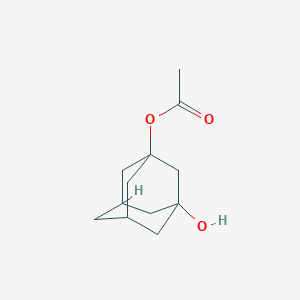

1-Hydroxy-3-acetoxyadamantane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

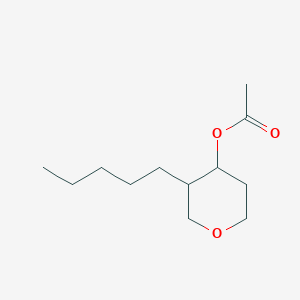

1-Hydroxy-3-acetoxyadamantane is a chemical compound that contains a total of 35 bonds, including 17 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 aliphatic ester, 1 hydroxyl group, and 1 tertiary alcohol .

Molecular Structure Analysis

The molecular structure of 1-Hydroxy-3-acetoxyadamantane includes 35 bonds, 17 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 aliphatic ester, 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis

While specific chemical reactions involving 1-Hydroxy-3-acetoxyadamantane are not available, the compound’s unique structure suggests it could participate in a variety of chemical reactions. For instance, the presence of hydroxyl and acetoxy groups could potentially make it a candidate for various substitution and addition reactions .Scientific Research Applications

Antiviral Agents:

Surface Recognition

Adamantane’s ability to anchor in lipid bilayers and other surfaces has led to exciting developments:

Liposomes:- Researchers have explored adamantane as an anchor in liposomes for targeted drug delivery. By incorporating adamantane moieties into lipids, they enhance liposome stability and improve drug localization .

Organic Synthesis

Adamantane derivatives serve as versatile building blocks in organic synthesis:

1,2-Disubstituted Adamantanes:- Cyclization of bicyclic precursors or ring opening of 1,3-disubstituted adamantane derivatives yields 1,2-disubstituted adamantanes. These compounds find use in diverse synthetic pathways .

Future Directions

Adamantane derivatives, such as 1-Hydroxy-3-acetoxyadamantane, have potential for future research due to their unique structural and chemical properties. They could be explored further in the fields of medicinal chemistry, catalyst development, and nanomaterials . Additionally, the development of new synthesis methods and the study of their mechanisms of action could be valuable areas of future research .

Mechanism of Action

Target of Action

Adamantane-1,3-diol Monoacetate, also known as 1-Hydroxy-3-acetoxyadamantane, is a biochemical used in proteomics research

Mode of Action

It’s known that adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Biochemical Pathways

Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Result of Action

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

properties

IUPAC Name |

(3-hydroxy-1-adamantyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-8(13)15-12-5-9-2-10(6-12)4-11(14,3-9)7-12/h9-10,14H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJWKUYIFQXZEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12CC3CC(C1)CC(C3)(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantane-1,3-diol Monoacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)

![3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine](/img/structure/B146440.png)